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These application notes provide a comprehensive overview of methodologies to assess the
target engagement of DA-0157, a novel small-molecule inhibitor targeting clinically relevant
mutations in the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase
(ALK). DA-0157 has demonstrated significant potential in overcoming resistance to third-
generation EGFR inhibitors, particularly the C797S mutation, and in treating cancers with ALK
rearrangements or EGFR/ALK co-mutations.[1][2][3][4]

This document outlines detailed protocols for key target engagement assays, presents
representative quantitative data in structured tables for comparative analysis, and includes
visualizations of the relevant signaling pathways and experimental workflows to facilitate a
deeper understanding of DA-0157's mechanism of action.

Overview of Target Engagement Assays for DA-0157

To robustly characterize the interaction of DA-0157 with its targets, EGFR and ALK, a
combination of biophysical and cell-based assays is recommended. These assays provide
guantitative data on binding affinity, target occupancy in a cellular context, and the
thermodynamic and kinetic profiles of the drug-target interaction.

Key techniques covered in these application notes include:
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e Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in intact cells by
measuring the thermal stabilization of EGFR and ALK upon DA-0157 binding.

e NanoBRET™ Target Engagement Assay: A live-cell, real-time method to quantify the binding
of DA-0157 to EGFR and ALK and determine intracellular potency.

Data Presentation: Quantitative Analysis of Target
Engagement

The following tables summarize representative quantitative data for the engagement of fourth-
generation EGFR inhibitors and various ALK inhibitors with their respective targets. While
specific data for DA-0157 is emerging from ongoing clinical trials, these values provide a
benchmark for the expected potency and selectivity.[1][2]

Table 1: Representative IC50 Values for EGFR Inhibitors Against Clinically Relevant Mutants

Biochemical IC50

Compound Class EGFR Mutant (nM) Cellular IC50 (nM)
n

EGFRDel19/T790M/C

Fourth-Generation 0.46 - 15.8 26.8 - 52
797S

. EGFRL858R/T790M/

(Representative) 0.13-23.6 36 - 120
C797Ss

EGFRwt 1.07 - >1000 147 - >1000

_ _ EGFRDel19/T790M/C

Third-Generation >1000 >1000

797S
) o EGFRL858R/T790M/

(e.g., Osimertinib) >1000 >1000

C797s

Data compiled from studies on various fourth-generation EGFR inhibitors.[5][6][7]

Table 2: Representative IC50 Values for ALK Inhibitors Against EML4-ALK and Resistance
Mutants
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Biochemical IC50

Compound Class ALK Variant (nM) Cellular IC50 (nM)
Next-Generation EML4-ALK <1-20 15-50
(Representative) EML4-ALKL1196M 5-70 50 - 200
EML4-ALKG1202R 10 - 150 100 - 500

First-Generation EML4-ALK 20-50 100 - 400

(e.g., Crizotinib) EML4-ALKL1196M >500 >1000

Data compiled from studies on various ALK inhibitors.[8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling
pathways targeted by DA-0157 and the general workflows for the described experimental
protocols.
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EGFR Signaling Pathway and DA-0157 Inhibition.
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Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols
Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to determine the target engagement of DA-0157 with
EGFR and ALK in intact cells. The principle relies on the stabilization of the target protein upon
ligand binding, leading to a higher melting temperature.

Materials:

o NSCLC cell lines expressing target of interest (e.g., NCI-H1975 for
EGFRL858R/T790M/C797S, NCI-H3122 for EML4-ALK)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e DA-0157 stock solution in DMSO

e Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
e PCR tubes

e Thermal cycler

e Microcentrifuge

» Reagents and equipment for Western blotting (lysis buffer, antibodies against total
EGFR/ALK and loading control, etc.)

Procedure:

e Cell Culture and Treatment:
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o Culture cells to ~80% confluency.

o Treat cells with various concentrations of DA-0157 or vehicle (DMSO) for 2 hours at 37°C.

Cell Harvesting and Heat Challenge:

o Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of
1-5 x 106 cells/mL.

o Aliquot cell suspension into PCR tubes for each temperature point.

o Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g.,
40°C to 70°C in 2°C increments).

Cell Lysis and Fractionation:
o Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

o Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction
(supernatant) from the aggregated proteins (pellet).

Protein Quantification and Analysis:

o Carefully collect the supernatant.

o Quantify the amount of soluble EGFR or ALK in each sample by Western blotting.
o Use an antibody against a loading control (e.g., GAPDH) to ensure equal loading.
Data Analysis:

o Quantify the band intensities for the target protein at each temperature.

o Normalize the intensities to the loading control and plot as a percentage of the signal at
the lowest temperature.

o Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm)
for both vehicle- and DA-0157-treated samples.
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o The difference in Tm (ATm) indicates the degree of thermal stabilization and target
engagement.

Protocol for NanoBRET™ Target Engagement Assay

This protocol outlines a live-cell method to quantify the apparent affinity of DA-0157 for EGFR
and ALK. The assay measures the displacement of a fluorescent tracer from a NanoLuc®
luciferase-tagged target protein by a competing compound.

Materials:

o HEK293 cells

» Expression vectors for NanoLuc®-EGFR and NanoLuc®-ALK fusion proteins

e Transfection reagent (e.g., FUGENE® HD)

e Opti-MEM™ | Reduced Serum Medium

e NanoBRET™ tracer specific for EGFR/ALK

e DA-0157 stock solution in DMSO

e NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

e White, 96- or 384-well assay plates

e Luminometer capable of measuring BRET

Procedure:

o Cell Transfection and Seeding:
o Co-transfect HEK293 cells with the appropriate NanoLuc®-target fusion vector.
o After 24 hours, seed the transfected cells into assay plates.

e Compound and Tracer Addition:
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[e]

Prepare serial dilutions of DA-0157 in Opti-MEM™.

o

Add the DA-0157 dilutions to the wells.

Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

[¢]

o

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

 Signal Detection:

o Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular
NanoLuc® Inhibitor.

o Add the substrate solution to all wells.

o Read the luminescence at two wavelengths (donor emission ~460nm, acceptor emission
~610nm) within 10 minutes.

o Data Analysis:

o

Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

[¢]

Normalize the data to vehicle (DMSO) control wells.

[¢]

Plot the normalized BRET ratio against the logarithm of the DA-0157 concentration.

[e]

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which
represents the concentration of DA-0157 required to displace 50% of the tracer.

By employing these detailed protocols and referencing the provided data and diagrams,
researchers can effectively assess the target engagement of DA-0157 and further elucidate its
therapeutic potential in relevant cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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